6-Amino-5-bromo-2-methylnicotinic acid
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Overview
Description
6-Amino-5-bromo-2-methylnicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of an amino group at the 6th position, a bromine atom at the 5th position, and a methyl group at the 2nd position on the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-bromo-2-methylnicotinic acid can be achieved through various synthetic routes. One common method involves the bromination of 2-methyl-5-aminopyridine followed by carboxylation. The bromination is typically carried out using bromine in acetic acid, while the carboxylation can be achieved using carbon dioxide under high pressure .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and carboxylation processes. These processes are optimized for high yield and purity, and they typically involve the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-bromo-2-methylnicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Hydrogen derivatives where the bromine atom is replaced by a hydrogen atom.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-5-bromo-2-methylnicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 6-Amino-5-bromo-2-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-6-methylnicotinic acid
- 2-Amino-5-bromo-6-methylnicotinic acid
- 5-Bromo-2-chloro-6-methylnicotinic acid
Uniqueness
6-Amino-5-bromo-2-methylnicotinic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a bromine atom on the nicotinic acid ring allows for a wide range of chemical modifications and biological interactions, making it a versatile compound in various fields of research .
Properties
Molecular Formula |
C7H7BrN2O2 |
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Molecular Weight |
231.05 g/mol |
IUPAC Name |
6-amino-5-bromo-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H7BrN2O2/c1-3-4(7(11)12)2-5(8)6(9)10-3/h2H,1H3,(H2,9,10)(H,11,12) |
InChI Key |
JDPZTPCQACQPBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1C(=O)O)Br)N |
Origin of Product |
United States |
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